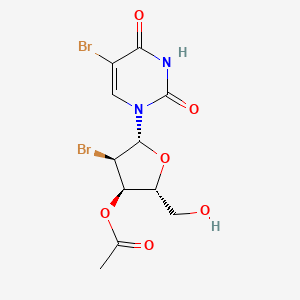
3'-O-Acetyl-2',5-dibromo-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine is a synthetic nucleoside analogue. It is structurally similar to thymidine, a naturally occurring nucleoside. This compound is characterized by the presence of bromine atoms at the 2’ and 5’ positions and an acetyl group at the 3’ position of the deoxyuridine molecule. These modifications confer unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine typically involves the bromination of 2’-deoxyuridine followed by acetylation. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
The acetylation step involves the reaction of the brominated product with acetic anhydride in the presence of a base such as pyridine. This reaction is typically carried out at room temperature and results in the formation of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine.
Industrial Production Methods
Industrial production of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding uracil derivatives or reduction to remove the bromine atoms.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the parent nucleoside.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: Products include various substituted uridine derivatives.
Oxidation: Products include uracil derivatives.
Reduction: Products include dehalogenated nucleosides.
Hydrolysis: The major product is 2’,5-dibromo-2’-deoxyuridine.
Wissenschaftliche Forschungsanwendungen
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of DNA replication and repair due to its ability to be incorporated into DNA.
Medicine: Investigated for its potential antiviral and anticancer properties. It can act as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment.
Industry: Utilized in the development of diagnostic tools and assays for detecting cell proliferation and DNA synthesis.
Wirkmechanismus
The mechanism of action of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. Once incorporated, the bromine atoms and acetyl group can interfere with DNA replication and repair processes. This can lead to mutations or cell death, making the compound useful in cancer therapy and antiviral treatments. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): A widely used nucleoside analogue for studying cell proliferation.
5-Iodo-2’-deoxyuridine (IdU): Another nucleoside analogue with antiviral properties.
5-Fluoro-2’-deoxyuridine (FdU): Used in cancer treatment due to its ability to inhibit thymidylate synthase.
Uniqueness
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine is unique due to the presence of both bromine atoms and an acetyl group. This combination enhances its chemical reactivity and biological activity compared to other nucleoside analogues. The acetyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
65591-39-1 |
|---|---|
Molekularformel |
C11H12Br2N2O6 |
Molekulargewicht |
428.03 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-4-bromo-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H12Br2N2O6/c1-4(17)20-8-6(3-16)21-10(7(8)13)15-2-5(12)9(18)14-11(15)19/h2,6-8,10,16H,3H2,1H3,(H,14,18,19)/t6-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
UHCJNFIOELWGEM-FDDDBJFASA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1Br)N2C=C(C(=O)NC2=O)Br)CO |
Kanonische SMILES |
CC(=O)OC1C(OC(C1Br)N2C=C(C(=O)NC2=O)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


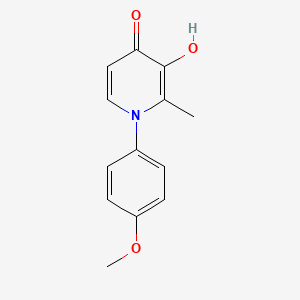
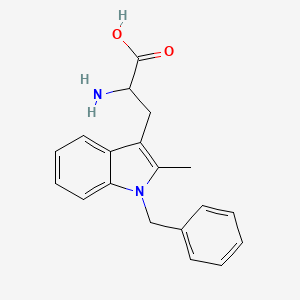

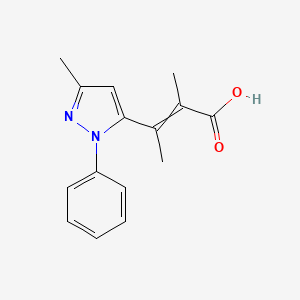
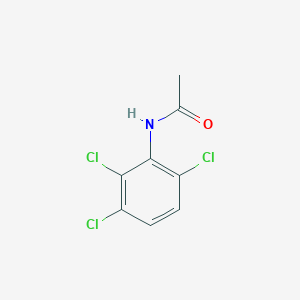

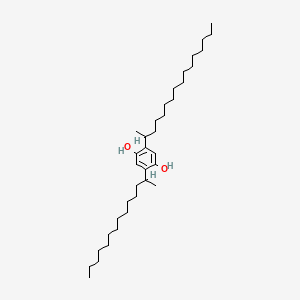
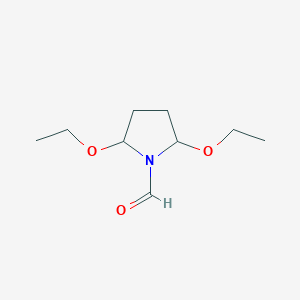
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
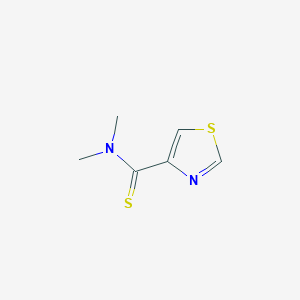
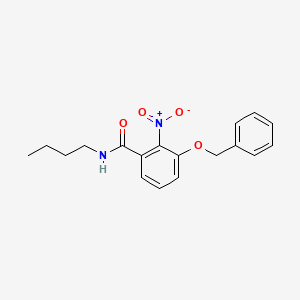
![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
